1-(1-金刚烷基)-5-甲基-1,2,3,6-四氢吡啶盐酸盐

描述

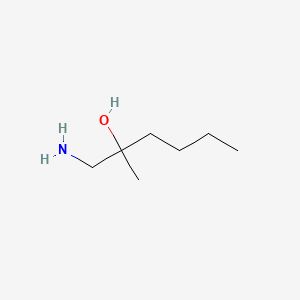

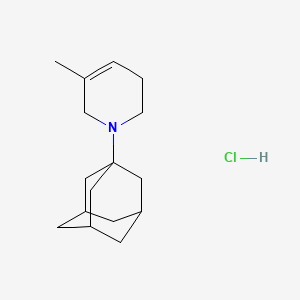

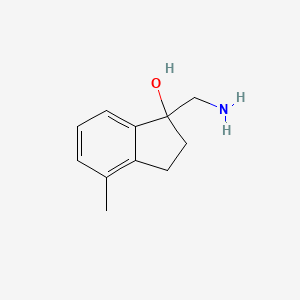

1-(1-Adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that is related to 1-(1-Adamantyl)ethylamine hydrochloride . It is indicated for the prophylaxis and treatment of illness caused by various strains of influenza A virus in adults .

Synthesis Analysis

The synthesis of similar compounds like amantadine hydrochloride has been reported. The process involves the preparation of the compound through intermediate N-(1-adamantyl)-acetamide in four or three steps. These procedures start with adamantine or 1-bromoadamantane, acetonitrile, and sulfuric acid using the Ritter-type reaction .Molecular Structure Analysis

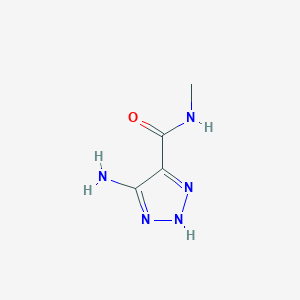

The molecular formula of 1-(1-Adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine hydrochloride is C12H21N·HCl, and its molecular weight is 215.77 .Chemical Reactions Analysis

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It is white to almost white in color and appears as a powder or crystal . It is freely soluble in hot water . The melting point of the compound is 375 °C .科学研究应用

四氢吡啶衍生物合成

当将 1-金刚烷基或叔丁基硫醇添加到乙酸酐中的吡啶 N-氧化物和三乙胺溶液中时,合成了一系列四氢吡啶。这种合成途径主要产生 1-乙酰基-2-烷基硫基-3-乙酰氧基-6-羟基-1,2,3,6-四氢吡啶,突出了金刚烷基取代的四氢吡啶的化学多功能性 (J. Kokosa、L. Bauer & R. Egan,1976).

抗癌应用

通过将氮原子引入肉桂酰环中,对(E)-4-[3'-(1-金刚烷基)-4'-羟基苯基]-3-氯肉桂酸(3-Cl-AHPC)进行结构修饰,该酸是癌细胞中细胞周期停滞和细胞凋亡的诱导剂,结果表明,嘧啶和吡啶类似物更易溶解,并且在诱导 KG-1 急性髓细胞性白血病细胞凋亡方面更有效。这项研究表明金刚烷衍生物在增强癌症治疗药理特性方面的潜力 (Zebin Xia 等人,2011).

神经退行性疾病研究

NMDA 拮抗剂对猴模型中 MPTP 毒性的神经保护作用表明,包括金刚烷衍生物(如金刚烷胺)在内的谷氨酸拮抗剂可以延缓帕金森病的进展并改善其症状。这一见解强调了金刚烷基化合物的治疗潜力,可用于解决神经退行性疾病 (K. Lange & P. Riederer,1994).

抗菌和抗氧化活性

包括金刚烷基取代衍生物在内的四氢吡啶已显示出作为抗氧化剂和抗菌剂的潜力。例如,某些硫代四氢吡啶对超氧化物和自由基表现出显着的清除活性,并对各种病原体具有抗菌特性,表明它们在医学应用中的潜力 (R. Lawung 等人,2009).

聚合物科学

已合成出含金刚烷的聚酰亚胺,显示出优异的热稳定性和在各种溶剂中的溶解性。这些材料由于其固有的粘度和热性能,有望在聚合物科学中得到先进应用,说明了金刚烷衍生物在材料工程中的广泛适用性 (D. Liaw & Been-Yang Liaw,2001).

作用机制

- The primary target of amantadine hydrochloride is the M2 protein channel of influenza A viruses. Specifically, it antagonizes the M2 proton channel, preventing the release of viral genetic material into the host cytoplasm .

- Amantadine inhibits almost every influenza virus, particularly influenza A. By blocking the M2 proton channel, it prevents endosomal escape, hindering viral replication and spread .

Target of Action

Mode of Action

安全和危害

未来方向

The high reactivity of adamantane derivatives, including 1-(1-Adamantyl)-5-methyl-1,2,3,6-tetrahydropyridine hydrochloride, offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . This opens up potential future directions in the fields of pharmaceuticals, fuels, and polymers .

属性

IUPAC Name |

1-(1-adamantyl)-5-methyl-3,6-dihydro-2H-pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N.ClH/c1-12-3-2-4-17(11-12)16-8-13-5-14(9-16)7-15(6-13)10-16;/h3,13-15H,2,4-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKYZEVEQZKTMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCN(C1)C23CC4CC(C2)CC(C4)C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527042.png)

![cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1527044.png)